molecular formula C10H11BrFN B13910470 8-Bromo-5-fluoro-1-methyl-1,2,3,4-tetrahydroquinoline

8-Bromo-5-fluoro-1-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B13910470
M. Wt: 244.10 g/mol
InChI Key: WJKVDXBIZBZXEP-UHFFFAOYSA-N
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Description

8-Bromo-5-fluoro-1-methyl-1,2,3,4-tetrahydroquinoline is a halogenated tetrahydroquinoline derivative featuring a bromo substituent at position 8, a fluoro group at position 5, and a methyl group at position 1 of the partially saturated quinoline ring.

Properties

Molecular Formula

C10H11BrFN

Molecular Weight

244.10 g/mol

IUPAC Name

8-bromo-5-fluoro-1-methyl-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C10H11BrFN/c1-13-6-2-3-7-9(12)5-4-8(11)10(7)13/h4-5H,2-3,6H2,1H3

InChI Key

WJKVDXBIZBZXEP-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC2=C(C=CC(=C21)Br)F

Origin of Product

United States

Preparation Methods

Synthesis of 2-Bromo-5-fluoroaniline Intermediate

A critical intermediate for the synthesis is 2-bromo-5-fluoroaniline , which can be prepared via a four-step process starting from 4-fluoroaniline:

Step Reaction Description Reagents & Conditions Yield & Notes
1 Acetylation of 4-fluoroaniline to 4-fluoroacetanilide Acetic anhydride, solvent Formation of acetanilide intermediate
2 Nitration to 2-nitro-4-fluoroacetanilide Concentrated sulfuric acid, fuming nitric acid, dichloromethane, 0-10 °C Yield ~95.9%
3 Bromination via diazonium salt to 2-bromo-5-fluoronitrobenzene Cupric bromide, hydrobromic acid, sodium nitrite, acidic conditions, 0-55 °C Yield ~96.2-99.4%
4 Reduction to 2-bromo-5-fluoroaniline Iron powder, acetic acid, ethanol, 80-85 °C Yield ~96.9-98.9%, HPLC purity 99.2%

This method is well-documented in patent CN112110824A and involves careful temperature control and reagent stoichiometry to maximize yield and purity.

Bromination of Fluoroquinoline Derivatives

Bromination at the 8-position of fluoroquinoline or isoquinoline derivatives is typically achieved using electrophilic aromatic substitution mediated by aluminum chloride and bromine (AlCl3/Br2). This complexation enhances electron density at specific positions, favoring substitution at the 5- and 8-positions of the quinoline ring.

For example, bromination of 6-fluoro-2-methylquinoline yields 5-bromo-6-fluoro-2-methylquinoline as a major product. Subsequent reduction and methylation steps lead toward the target tetrahydroquinoline derivatives.

Reduction and Methylation to Form Tetrahydroquinoline

Reduction of Quinoline to Tetrahydroquinoline Core

Catalytic hydrogenation using platinum on carbon (Pt/C) or chemical reduction with sodium borohydride is employed to reduce quinoline or isoquinoline derivatives to their corresponding tetrahydroquinolines or tetrahydroisoquinolines.

For example, Pt/C-catalyzed reduction of 6-fluoro-2-methylquinoline yields the racemic 6-fluoro-2-methyltetrahydroquinoline core. Similarly, sodium borohydride reduction of isoquinolinium salts produces 8-fluoro-1,2,3,4-tetrahydroisoquinoline derivatives.

Methylation of the Nitrogen Atom

Methylation of the tetrahydroquinoline nitrogen is commonly performed using methyl iodide under basic or neutral conditions. This step converts the secondary amine into an N-methyl tertiary amine, completing the synthesis of 1-methyl-1,2,3,4-tetrahydroquinoline derivatives.

Detailed Preparation Method for 8-Bromo-5-fluoro-1-methyl-1,2,3,4-tetrahydroquinoline

Based on the integration of the above methods, a representative synthetic route is as follows:

Step Description Reagents & Conditions Outcome
1 Synthesize 2-bromo-5-fluoroaniline intermediate Multi-step process from 4-fluoroaniline as per patent CN112110824A High yield, high purity intermediate
2 Construct quinoline core with fluorine and bromine substituents Bromination with AlCl3/Br2 on fluoroquinoline derivatives Selective 8-bromo substitution
3 Catalytic reduction of quinoline to tetrahydroquinoline Pt/C hydrogenation or sodium borohydride reduction Formation of tetrahydroquinoline core
4 Methylation of nitrogen Methyl iodide treatment Formation of N-methyl tetrahydroquinoline

This sequence ensures the installation of the bromine at the 8-position, fluorine at the 5-position, and methyl group on the nitrogen of the tetrahydroquinoline ring.

Research Findings and Analysis

  • The bromination step is highly regioselective when mediated by AlCl3/Br2, favoring substitution at the 8-position in the presence of fluorine at the 5-position due to electronic effects.
  • Reduction conditions must be optimized to avoid debromination or defluorination; Pt/C catalysis under mild hydrogen pressure or sodium borohydride reduction are effective.
  • Methylation with methyl iodide proceeds smoothly on the tetrahydroquinoline nitrogen, providing the desired N-methyl derivative without affecting halogen substituents.
  • The preparation of the 2-bromo-5-fluoroaniline intermediate is critical and can be achieved with high yields (>95%) and purity (>99% by HPLC) using the described multi-step bromination and reduction method.

Summary Table of Key Reaction Parameters

Reaction Step Reagents Conditions Yield (%) Notes
Acetylation of 4-fluoroaniline Acetic anhydride Room temp, solvent High Forms 4-fluoroacetanilide
Nitration H2SO4, fuming HNO3, DCM 0-10 °C ~95.9 Forms 2-nitro-4-fluoroacetanilide
Bromination (Diazonium salt) CuBr2, HBr, NaNO2 0-55 °C 96-99 Forms 2-bromo-5-fluoronitrobenzene
Reduction to aniline Fe powder, AcOH, EtOH 80-85 °C 96-99 Forms 2-bromo-5-fluoroaniline
Bromination of quinoline AlCl3, Br2 Controlled temp High Selective 8-bromo substitution
Reduction to tetrahydroquinoline Pt/C H2 or NaBH4 Mild conditions High Avoids debromination
Methylation Methyl iodide Neutral/basic High N-methylation

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-5-fluoro-1-methyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Conditions may involve the use of polar solvents and elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of quinoline oxides or reduced quinoline derivatives.

Scientific Research Applications

8-Bromo-5-fluoro-1-methyl-1,2,3,4-tetrahydroquinoline has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets. It may exhibit antimicrobial, antiviral, or anticancer properties.

    Biological Research: Researchers use this compound to study its effects on cellular processes and pathways. It can serve as a tool to investigate the mechanisms of action of quinoline derivatives.

    Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique chemical properties make it a valuable building block in organic synthesis.

    Industrial Applications: In the industry, this compound can be used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 8-Bromo-5-fluoro-1-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its ability to bind to enzymes, receptors, or other proteins. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Position and Electronic Effects

8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline (CAS 1187933-50-1)
  • Structure : Differs in the substitution pattern with 4,4-dimethyl groups instead of 1-methyl and lacks the 5-fluoro substituent.
  • Properties: Molecular weight: 240.14 g/mol (vs. 244.1 g/mol for the target compound). Boiling point: 302.6°C (predicted), higher than typical for non-polar analogs due to increased steric bulk from dimethyl groups.
5-Bromo-8-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 1781489-28-8)
  • Structure: Isoquinoline analog with bromo (position 5), fluoro (position 8), and methyl (position 2) substituents.
  • Properties: Molecular formula: C₁₀H₁₁BrFN (vs. C₁₀H₁₀BrFN for the target compound).
  • Impact: Isoquinolines often exhibit distinct receptor affinities compared to quinolines due to nitrogen positioning.

Halogenation Patterns and Reactivity

8-Bromo-5,6-difluoro-2-methylquinoline
  • Structure: Fully aromatic quinoline with bromo (position 8), difluoro (positions 5 and 6), and methyl (position 2) groups.
  • Properties: Increased electron-withdrawing effects from dual fluoro substituents likely reduce nucleophilic aromatic substitution reactivity compared to mono-fluoro analogs.
  • Impact : Difluoro substitution may enhance metabolic stability but reduce solubility due to higher lipophilicity.
5-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline (CID 64387339)
  • Structure : Lacks the 1-methyl group present in the target compound.
  • Properties: Molecular formula: C₉H₉BrFN (vs. C₁₀H₁₀BrFN for the target).

Pharmacokinetic and Metabolic Profiles

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)
  • Structure: Shares the 1-methyl-tetrahydroisoquinoline core but lacks halogen substituents.
  • Metabolism :
    • 72% excreted unchanged in rats within 24 hours; 8.7% metabolized to 4-hydroxy-1MeTIQ.
    • Brain concentration 4.5-fold higher than blood, indicating efficient blood-brain barrier penetration.
  • Impact : The 1-methyl group in the target compound may similarly enhance CNS bioavailability, while bromo/fluoro substituents could modulate metabolism and target engagement.

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Metabolic Stability
Target Compound C₁₀H₁₀BrFN 244.1 8-Br, 5-F, 1-Me Not reported Likely moderate
8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline C₁₁H₁₄BrN 240.14 8-Br, 4,4-diMe 302.6 High
5-Bromo-8-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline C₁₀H₁₁BrFN 244.1 5-Br, 8-F, 2-Me Not reported Moderate
1MeTIQ C₁₀H₁₁N 145.2 1-Me Not reported High (72% unchanged)

Biological Activity

8-Bromo-5-fluoro-1-methyl-1,2,3,4-tetrahydroquinoline (CAS: 2411638-62-3) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews existing research on its biological activity, including antimicrobial and anticancer properties, synthesis methods, and mechanisms of action.

  • Molecular Formula : C10H11BrFN
  • Molecular Weight : 244.11 g/mol
  • IUPAC Name : 8-bromo-5-fluoro-1-methyl-1,2,3,4-tetrahydroquinoline
  • Purity : Typically ≥95% .

Antimicrobial Properties

Recent studies have indicated that 8-Bromo-5-fluoro-1-methyl-1,2,3,4-tetrahydroquinoline exhibits significant antimicrobial activity. In vitro tests have shown effectiveness against various bacterial strains and fungi. The compound's mechanism appears to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Candida albicans1816 µg/mL

Anticancer Activity

The compound has also been studied for its anticancer properties. Research involving various cancer cell lines has demonstrated that it can induce apoptosis and inhibit cell proliferation. Notably, it has shown promising results against prostate (DU-145), cervix (HeLa), lung adenocarcinoma (A549), liver (HepG2), and breast (MCF-7) cancer cells.

Case Study Findings :

  • Prostate Cancer (DU-145) : IC50 value of 0.054 µM was reported, indicating strong antiproliferative effects.
  • Lung Adenocarcinoma (A549) : The compound induced G2/M phase arrest and apoptosis through caspase activation .
  • Breast Cancer (MCF-7) : Significant reduction in cell viability with an IC50 value of 0.048 µM .

The biological activity of 8-Bromo-5-fluoro-1-methyl-1,2,3,4-tetrahydroquinoline is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in cancer cell metabolism.
  • Receptor Modulation : It may interact with various cellular receptors to modulate signaling pathways crucial for cell survival and proliferation.

Synthesis Methods

The synthesis of this compound generally involves:

  • Starting Materials : Utilizing commercially available precursors such as brominated quinolines.
  • Reduction Process : The quinoline ring is typically reduced using agents like sodium borohydride or lithium aluminum hydride under inert atmospheric conditions.
  • Reaction Conditions : Common solvents include ethanol or tetrahydrofuran (THF), optimized for yield and purity .

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